molecular formula C34H36O6 B8256382 [(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol

Cat. No.: B8256382
M. Wt: 540.6 g/mol
InChI Key: HYWPIYGUZWWMDH-DCFGYSKKSA-N
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Description

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound characterized by its oxane ring structure substituted with phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol typically involves the protection of hydroxyl groups followed by the formation of the oxane ring. The phenylmethoxy groups are introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substituent, often involving nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets. The phenylmethoxy groups may facilitate binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol can be compared with other oxane derivatives and phenylmethoxy-substituted compounds. Similar compounds include:

    [(4S)-3,4,5,6-tetrakis(methoxy)oxan-2-yl]methanol: Lacks the phenyl groups, resulting in different chemical properties.

    [(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]ethanol: Similar structure with an ethanol group instead of methanol.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(4S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30?,31?,32-,33?,34?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPIYGUZWWMDH-DCFGYSKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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